The Dual-Action Mechanism of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (WAY-267464)
The Dual-Action Mechanism of N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (WAY-267464)
An In-depth Technical Guide on its Core Mechanism of Action
Abstract
N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide, also known as WAY-267464, is a novel, non-peptide small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of WAY-267464, detailing its dual activity as a potent agonist of the oxytocin receptor (OTR) and a formidable antagonist of the vasopressin 1a receptor (V1aR). This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the compound's receptor pharmacology, downstream signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The therapeutic potential of modulating the oxytocin and vasopressin systems for a range of neuropsychiatric and other disorders is an area of intense research. Oxytocin and vasopressin, two structurally similar neuropeptides, play crucial roles in social behavior, anxiety, and stress responses. WAY-267464 has emerged as a significant research tool due to its ability to cross the blood-brain barrier and its distinct dual-action mechanism. This guide will dissect the intricate details of its interaction with its primary and secondary targets and the subsequent cellular responses.
Receptor Pharmacology
WAY-267464 exhibits a complex and interesting receptor binding and functional profile, primarily targeting the oxytocin receptor and the vasopressin V1a receptor.
Quantitative Data: Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC50 or Kb) of WAY-267464 have been determined through various in vitro assays. It is important to note that some discrepancies exist in the reported values across different studies, which may be attributable to variations in experimental conditions, such as the cell lines and assay formats used.
| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Oxytocin Receptor (OTR) | WAY-267464 | Human | Radioligand Binding | 58.4 | [1] |
| Oxytocin Receptor (OTR) | WAY-267464 | Radioligand Binding | 978 | [2] | |
| Oxytocin Receptor (OTR) | Oxytocin | Radioligand Binding | 1.0 | [2] | |
| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Human | Radioligand Binding | 73 | [3] |
| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Radioligand Binding | 113 | [2] | |
| Vasopressin V1a Receptor (V1aR) | Oxytocin | Radioligand Binding | 503 | [2] | |
| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Mouse | Radioligand Binding | 278 | [3] |
Table 1: Binding Affinity (Ki) of WAY-267464 and Oxytocin at OTR and V1aR.
| Receptor | Ligand | Species | Assay Type | EC50 (nM) | Efficacy (%) | Kb (nM) | Reference |
| Oxytocin Receptor (OTR) | WAY-267464 | Human | Calcium Flux (FLIPR) | 44 ± 20 | 77 | [3] | |
| Oxytocin Receptor (OTR) | Oxytocin | Human | Calcium Flux (FLIPR) | 3 | 100 | [3] | |
| Oxytocin Receptor (OTR) | WAY-267464 | Luciferase Reporter | 881 | [2] | |||
| Oxytocin Receptor (OTR) | Oxytocin | Luciferase Reporter | 9.0 | [2] | |||
| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Human | Functional Antagonism | 78 | [3] | ||
| Vasopressin V1a Receptor (V1aR) | WAY-267464 | Mouse | Functional Antagonism | 97 | [3] | ||
| Vasopressin V1a Receptor (V1aR) | Oxytocin | Luciferase Reporter | 59.7 | [2] |
Table 2: Functional Activity (EC50/Kb) of WAY-267464 and Oxytocin at OTR and V1aR.
Signaling Pathways
Both the oxytocin receptor and the vasopressin V1a receptor are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[4][5][6] Activation of these receptors initiates a cascade of intracellular events.
Oxytocin Receptor (OTR) Agonism
As an agonist at the OTR, WAY-267464 mimics the action of endogenous oxytocin. This leads to the activation of the canonical Gq signaling pathway.
Caption: Oxytocin Receptor (OTR) Signaling Pathway.
Vasopressin V1a Receptor (V1aR) Antagonism
Conversely, WAY-267464 acts as an antagonist at the V1aR. This means it binds to the receptor but does not elicit a functional response, thereby blocking the action of endogenous vasopressin. The signaling pathway that is inhibited is also the Gq pathway.
Caption: Vasopressin V1a Receptor (V1aR) Antagonism.
Experimental Protocols
The characterization of WAY-267464's mechanism of action has been reliant on a suite of in vitro and in vivo experimental procedures.
In Vitro Assays
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Objective: To determine the binding affinity (Ki) of WAY-267464 for the OTR and V1aR.
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Methodology:
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Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent OTR or V1aR.
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Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Oxytocin or [3H]-Arginine Vasopressin) is used.
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Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (WAY-267464 or oxytocin).
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Separation: Bound and free radioligand are separated by rapid filtration.
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Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
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Data Analysis: The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
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Objective: To determine the functional activity (agonism or antagonism) and potency (EC50 or Kb) of WAY-267464.
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Methodology (Calcium Flux - FLIPR):
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Cell Culture: Cells expressing the target receptor are plated in a microplate.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
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Compound Addition: The compound of interest (WAY-267464) is added at various concentrations.
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Measurement: The fluorescence intensity is measured over time using a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in intracellular calcium concentration.
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Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the Kb for antagonists.
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Methodology (Luciferase Reporter Assay):
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Transfection: Cells are co-transfected with a plasmid encoding the receptor of interest and a reporter plasmid containing a response element linked to the luciferase gene.
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Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.
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Cell Lysis and Substrate Addition: Cells are lysed, and the luciferase substrate is added.
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Luminescence Measurement: The resulting luminescence is measured using a luminometer.
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Data Analysis: Dose-response curves are plotted to determine the EC50 for agonists.
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In Vivo Behavioral Assays
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Objective: To assess anxiety-like behavior in rodents.[7][8][9][10][11]
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Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
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Procedure:
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The animal is placed in the center of the maze, facing an open arm.[8]
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The animal is allowed to freely explore the maze for a set period (typically 5 minutes).[8]
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Behavior is recorded by an overhead video camera and analyzed using tracking software.
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Parameters measured include the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
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Objective: To evaluate social preference and social novelty in rodents.[12][13][14][15]
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Apparatus: A three-chambered box.
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Procedure:
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Habituation: The test animal is allowed to freely explore all three chambers.
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Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other. The test animal is placed in the center chamber and allowed to explore all three chambers.
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Social Novelty Phase: A new, unfamiliar "stranger 2" mouse is placed in the previously empty wire cage. The test animal is again allowed to explore all three chambers.
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Data Collection: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed.
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Objective: To measure general motor activity and exploratory behavior.
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Apparatus: An open-field arena equipped with infrared beams or a video tracking system.
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Procedure:
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The animal is placed in the center of the open-field arena.
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Activity is recorded for a specified duration.
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Parameters such as total distance traveled, time spent moving, and rearing frequency are automatically quantified.
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Objective: To assess sensorimotor gating, which is often disrupted in psychiatric disorders.[16][17][18][19]
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Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
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Procedure:
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The animal is placed in the startle chamber and allowed to acclimate.
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A series of trials are presented, including:
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Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented.
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Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the loud pulse by a short interval.
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No-stimulus trials: Only background noise is present.
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The startle response (a whole-body flinch) is measured for each trial.
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Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
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Caption: Experimental Workflow for WAY-267464 Characterization.
Conclusion
N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide (WAY-267464) presents a compelling pharmacological profile characterized by its dual action as an oxytocin receptor agonist and a vasopressin V1a receptor antagonist. This intricate mechanism, elucidated through a combination of in vitro and in vivo studies, underscores its potential as a valuable tool for dissecting the complex roles of the oxytocin and vasopressin systems in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and neuroscience. Further investigation into the downstream consequences of this dual modulation will be crucial for fully understanding the therapeutic potential of WAY-267464 and for the development of next-generation modulators of these critical neuropeptide systems.
References
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- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mmpc.org [mmpc.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
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